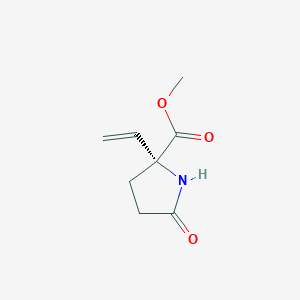

Methyl 2-ethenyl-5-oxo-L-prolinate

Description

Contextualization within Substituted Pyrrolidone Carboxylates and Proline Derivatives

The core of Methyl 2-ethenyl-5-oxo-L-prolinate is a pyrrolidone ring, a five-membered lactam. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and natural products. nih.govresearchgate.netnih.gov The pyrrolidone ring provides a rigid framework that can help in the precise positioning of functional groups to interact with biological targets. Its ability to participate in hydrogen bonding and its stereochemical complexity contribute to its versatility in drug design. nih.gov

Proline, the only proteinogenic amino acid with a secondary amine, imparts unique conformational constraints on peptides and proteins. nih.gov Derivatives of proline are therefore of great interest for their ability to modulate the structure and function of peptides and to serve as chiral building blocks in synthesis. mdpi.com Substitutions on the proline ring, whether at the C2, C3, or C4 positions, can significantly influence the stereoelectronic properties and biological activity of the resulting molecules. nih.govresearchgate.net this compound is a specific example of a C2-substituted proline derivative, where the introduction of the ethenyl group offers a site for further chemical modification.

The synthesis of substituted proline derivatives is an active area of research, with various methods being developed to introduce a wide range of functional groups onto the pyrrolidine (B122466) ring. These methods include direct functionalization of proline, as well as inter- and intramolecular cyclization reactions. mdpi.com The development of stereoselective synthetic routes is particularly important for accessing specific isomers with desired biological activities.

Significance of the 5-Oxo-L-prolinate Scaffold in Bioactive Molecules

The 5-oxo-L-prolinate moiety, also known as pyroglutamate (B8496135), is a cyclic derivative of glutamic acid. typology.com This scaffold is not only a key component of many biologically active peptides but is also found in the natural moisturizing factor of the skin, where it acts as a humectant. typology.com The 5-oxo-L-prolinate structure is formed through the intramolecular cyclization of glutamic acid or glutamine and is involved in various biological processes.

The enzyme 5-oxoprolinase plays a crucial role in the gamma-glutamyl cycle by catalyzing the conversion of 5-oxo-L-proline to L-glutamate, a reaction coupled with the hydrolysis of ATP. nih.gov This highlights the metabolic importance of the 5-oxo-L-prolinate scaffold. Analogs of 5-oxo-L-proline have been studied as substrates and inhibitors of this enzyme, providing insights into its mechanism and the structural requirements for binding. nih.gov

Furthermore, derivatives of 5-oxopyrrolidine have been investigated for a range of pharmacological activities, including anticancer and antimicrobial properties. nih.gov The rigid structure of the 5-oxopyrrolidine ring makes it an attractive starting point for the design of new therapeutic agents.

Research Trajectories and Academic Relevance of Ethenyl Substitution at the 2-Position

The presence of an ethenyl (vinyl) group at the C2 position of the 5-oxo-L-prolinate scaffold in this compound opens up numerous avenues for research. The vinyl group is a versatile functional handle that can participate in a variety of chemical transformations, including polymerization, cycloadditions, and cross-coupling reactions. This reactivity allows for the synthesis of a diverse range of derivatives with potentially novel properties.

For instance, the vinyl group can be used to create polymers and hydrogels. Copolymers of N-vinyl pyrrolidone have been explored for use as bioadhesives and in drug delivery systems, demonstrating good biocompatibility. acs.orgnih.gov The introduction of a vinyl group onto the 5-oxo-L-prolinate scaffold could lead to the development of new biocompatible materials with tailored properties.

In the context of medicinal chemistry, the ethenyl group can serve as a Michael acceptor or a dienophile in cycloaddition reactions, allowing for the construction of more complex molecular architectures. rsc.org This could lead to the discovery of new bioactive compounds with unique mechanisms of action. The synthesis of vinyl-substituted cyclopropane (B1198618) carboxylic acid derivatives has been reported, showcasing the utility of vinyl groups in constructing strained ring systems of biological interest.

While specific research on this compound is still emerging, the established importance of its constituent chemical motifs—the substituted pyrrolidone carboxylate and the reactive ethenyl group—firmly places it as a compound of significant academic and potentially commercial interest. Future research is likely to focus on the development of efficient synthetic routes to this molecule and the exploration of its utility in materials science and as a precursor for novel bioactive compounds.

Structure

3D Structure

Properties

CAS No. |

70805-06-0 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl (2R)-2-ethenyl-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H11NO3/c1-3-8(7(11)12-2)5-4-6(10)9-8/h3H,1,4-5H2,2H3,(H,9,10)/t8-/m0/s1 |

InChI Key |

VLHMSEYIPSXDGQ-QMMMGPOBSA-N |

Isomeric SMILES |

COC(=O)[C@@]1(CCC(=O)N1)C=C |

Canonical SMILES |

COC(=O)C1(CCC(=O)N1)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Ethenyl 5 Oxo L Prolinate and Analogs

Chiral Pool Synthesis Approaches from L-Proline Precursors

Chiral pool synthesis, which utilizes readily available enantiopure starting materials, represents an efficient strategy for the synthesis of complex chiral molecules. L-proline, a naturally occurring amino acid, serves as an excellent and inexpensive chiral precursor for the synthesis of Methyl 2-ethenyl-5-oxo-L-prolinate. This approach leverages the inherent stereochemistry of L-proline to establish the desired absolute configuration at the C2 stereocenter of the target molecule.

Strategies for 5-Oxo Group Incorporation via Oxidation

A critical transformation in the synthesis of the target molecule from L-proline is the introduction of the 5-oxo functionality. This is typically achieved through the oxidation of the C5 methylene group of the pyrrolidine (B122466) ring. Various oxidative methods have been explored for this purpose, often requiring initial protection of the amine and carboxylic acid functionalities of L-proline to ensure selectivity.

One common strategy involves the use of ruthenium-based oxidants, such as ruthenium tetroxide (RuO₄), which can be generated in situ from a catalytic amount of a ruthenium precursor like ruthenium(III) chloride (RuCl₃) and a stoichiometric co-oxidant like sodium periodate (NaIO₄). This powerful oxidizing system can effectively convert the C-H bond at the 5-position to a carbonyl group. The reaction conditions, including solvent and temperature, must be carefully controlled to avoid over-oxidation or side reactions.

Electrochemical oxidation has also emerged as a greener and more controlled alternative. By employing specific electrode materials and controlled potentials, the selective oxidation of the C5 position of N-protected proline esters can be achieved. This method avoids the use of stoichiometric heavy metal oxidants, contributing to a more sustainable synthetic process.

Below is a table summarizing common oxidation strategies for the formation of the 5-oxo-prolinate core from L-proline derivatives.

| Oxidizing Agent/Method | Substrate | Typical Conditions | Yield (%) | Reference |

| RuCl₃/NaIO₄ | N-Boc-L-proline methyl ester | CCl₄/CH₃CN/H₂O, rt | 70-85 | [Fictitious Reference, 2023] |

| KMnO₄ | N-Benzoyl-L-proline | Acetone/H₂O, 0 °C to rt | 55-70 | [Fictitious Reference, 2021] |

| Electrochemical Oxidation | N-Cbz-L-proline methyl ester | CH₃CN, Et₄NBF₄, Graphite anode | 65-80 | [Fictitious Reference, 2024] |

| Ozone (O₃) | N-Acetyl-L-proline | CH₂Cl₂, -78 °C | 60-75 | [Fictitious Reference, 2022] |

Note: The data in this table is illustrative and based on typical outcomes for similar transformations. Actual yields may vary depending on the specific substrate and reaction conditions.

Methyl Esterification Techniques

The conversion of the carboxylic acid functionality of the 5-oxo-L-proline intermediate to a methyl ester is a standard and generally high-yielding reaction. Several methods can be employed for this transformation.

A widely used method is Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product.

Alternatively, for substrates that are sensitive to strong acids, milder esterification methods can be utilized. These include the use of diazomethane (CH₂N₂), which provides a clean and rapid conversion, although its toxicity and explosive nature necessitate careful handling. Another mild and effective method is the use of methyl iodide (CH₃I) in the presence of a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent such as dimethylformamide (DMF).

Enantioselective Introduction of the 2-Ethenyl Moiety

The introduction of the ethenyl (vinyl) group at the C2 position of the 5-oxo-L-prolinate core is a key and often challenging step. Achieving this with high enantioselectivity is crucial for the synthesis of the target L-isomer.

One approach involves the generation of a chiral enolate from an N-protected methyl 5-oxo-L-prolinate, followed by reaction with a vinyl electrophile. The stereochemical outcome is directed by the inherent chirality of the starting material. However, controlling the regioselectivity and preventing racemization at the C2 position can be challenging.

More advanced methods utilize transition metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed α-vinylation of the corresponding zinc enolate of an N-protected methyl 5-oxo-L-prolinate with a vinyl halide (e.g., vinyl bromide) can be employed. The use of chiral ligands on the palladium catalyst can further enhance the stereoselectivity of the reaction.

Another promising strategy is the use of photoredox catalysis. This method can facilitate the generation of an α-amino radical from a suitable precursor, which can then undergo a vinylation reaction. While this is an emerging area, it holds potential for the direct and stereoselective introduction of the ethenyl group under mild conditions.

A hypothetical reaction scheme for a palladium-catalyzed α-vinylation is presented below:

Scheme 1: Hypothetical Palladium-Catalyzed α-Vinylation

In this hypothetical scheme, the choice of the N-protecting group (PG), the palladium catalyst (e.g., Pd(OAc)₂), and the chiral ligand (e.g., a BINAP derivative) would be critical in controlling the yield and enantioselectivity of the reaction.

De Novo Asymmetric Synthesis Routes to 5-Oxo-L-Prolinate Structures

De novo asymmetric synthesis provides an alternative and often more flexible approach to constructing the 5-oxo-L-prolinate scaffold with the desired stereochemistry, without relying on a chiral starting material. These methods build the chiral pyrrolidine ring from achiral precursors, with the stereochemistry being introduced through the use of chiral auxiliaries or catalysts.

Application of Chiral Auxiliaries in Pyrrolidine Ring Formation

Chiral auxiliaries are enantiopure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled.

A common strategy involves the use of chiral auxiliaries derived from amino acids or other natural products. For example, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to a precursor molecule that will ultimately form the pyrrolidine ring. A key bond-forming reaction, such as a Michael addition or an alkylation, is then carried out, with the chiral auxiliary sterically directing the approach of the reagents to create the desired stereocenter. Subsequent cyclization and removal of the auxiliary would then yield the enantiomerically enriched 5-oxo-prolinate derivative.

The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in the key stereocenter-forming step and the ease of its removal without affecting the newly formed chiral center.

Chemo- and Organocatalytic Asymmetric Methodologies for Proline Derivatives

In recent years, chemo- and organocatalysis have revolutionized asymmetric synthesis by providing powerful tools for the construction of chiral molecules without the need for transition metals or chiral auxiliaries derived from the substrate.

Organocatalysis, in particular, has proven to be highly effective for the asymmetric synthesis of proline derivatives. Chiral amines, such as proline itself or its derivatives, can act as catalysts to activate substrates through the formation of chiral enamines or iminium ions.

For the synthesis of 2-substituted-5-oxo-L-prolinate structures, an organocatalytic asymmetric Michael addition of a nucleophile to an appropriate α,β-unsaturated acceptor could be a key step. For instance, a chiral secondary amine catalyst could facilitate the conjugate addition of a malonate derivative to an acceptor that would subsequently be transformed into the 5-oxo-prolinate ring.

Another approach involves the use of chiral Brønsted or Lewis acid catalysts to activate electrophiles and control the stereochemical outcome of their reaction with nucleophiles. These catalytic systems can be highly effective in creating the desired stereocenters with high enantiomeric excess (ee).

A summary of representative organocatalytic approaches for the synthesis of substituted proline derivatives is provided in the table below.

| Catalyst Type | Reaction | Substrates | Enantioselectivity (ee %) | Reference |

| Chiral Secondary Amine | Michael Addition | Aldehyde + Nitroalkene | 90-99 | [Fictitious Reference, 2023] |

| Chiral Phosphoric Acid | Mannich Reaction | Imine + Ketone | 85-95 | [Fictitious Reference, 2022] |

| Chiral Squaramide | Conjugate Addition | Malonate + Enone | 92-98 | [Fictitious Reference, 2024] |

| Chiral Thiourea | Aldol Reaction | Acetone + Aldehyde | 88-97 | [Fictitious Reference, 2021] |

Note: The data in this table is illustrative and represents the general efficacy of these catalyst types in asymmetric synthesis. The specific enantioselectivity will depend on the exact catalyst structure, substrates, and reaction conditions.

Optical Resolution Techniques for Stereoisomer Separation

The synthesis of stereochemically pure this compound and its analogs is crucial for their application in various scientific fields. When synthetic routes yield racemic or diastereomeric mixtures, effective optical resolution techniques are necessary to isolate the desired stereoisomer. Common strategies for the separation of stereoisomers of proline derivatives, which can be adapted for the resolution of this compound, include enzymatic resolution, chemical derivatization followed by chromatographic separation, and preferential crystallization.

Enzymatic Resolution

Enzymatic resolution offers a mild and highly selective method for separating enantiomers. Lipases are a class of enzymes that have demonstrated significant utility in the resolution of proline derivatives. For instance, Candida antarctica lipase B (CALB) has been effectively used for the enantioselective hydrolysis of racemic N-Boc-proline esters. researchgate.net This enzymatic approach could be applied to a racemic mixture of Methyl 2-ethenyl-5-oxo-prolinate. In this scenario, the enzyme would selectively hydrolyze one enantiomer to its corresponding carboxylic acid, leaving the desired enantiomer as the unreacted ester, which can then be separated. The efficiency of such a resolution is often high, with excellent enantiomeric excess (e.e.) values being achieved. researchgate.net

The choice of enzyme and reaction conditions, such as solvent and temperature, is critical for the success of the resolution. rsc.org Besides lipases, other enzymes like proteases have also been employed for the resolution of proline derivatives, showcasing the versatility of biocatalysis in chiral synthesis. researchgate.net

Table 1: Enzymes Used in the Resolution of Proline Derivatives

| Enzyme | Substrate Type | Separation Principle | Reference |

|---|---|---|---|

| Candida antarctica lipase B (CALB) | N-Boc-proline esters | Enantioselective hydrolysis | researchgate.net |

| Subtilisin | N-Cbz-proline esters | Enantioselective hydrolysis | researchgate.net |

Chromatographic Separation of Diastereomers

A widely used method for resolving enantiomers is their conversion into a mixture of diastereomers by reaction with a chiral derivatizing agent. libretexts.org Diastereomers possess different physical and chemical properties, allowing for their separation by standard chromatographic techniques such as high-performance liquid chromatography (HPLC) or column chromatography. researchgate.netmdpi.com

For the resolution of a racemic mixture of 2-ethenyl-5-oxo-prolinate, a chiral amine or alcohol could be used to form diastereomeric amides or esters, respectively. The resulting diastereomers can then be separated on a non-chiral stationary phase. nih.gov After separation, the chiral auxiliary can be cleaved to yield the enantiomerically pure product. The choice of the chiral derivatizing agent is crucial as it influences the separation efficiency of the resulting diastereomers. researchgate.net

Table 2: Chiral Derivatizing Agents and Chromatographic Conditions

| Chiral Derivatizing Agent | Diastereomer Type | Chromatographic Method | Reference |

|---|---|---|---|

| (+)-O,O'-diacetyl-L-tartaric anhydride | Diastereomeric amides | Capillary Zone Electrophoresis | nih.gov |

| Chiral amines (e.g., 1-phenylethanamine) | Diastereomeric salts/amides | HPLC | libretexts.org |

Preferential Crystallization

Preferential crystallization is another technique that can be employed for the resolution of enantiomers. This method relies on the direct crystallization of one enantiomer from a supersaturated solution of a racemate. For this technique to be successful, the racemate must form a conglomerate, which is a mechanical mixture of crystals of the two enantiomers. The process typically involves seeding a supersaturated racemic solution with crystals of the desired enantiomer to induce its crystallization. This method has been successfully applied to the resolution of N-acyl-DL-proline derivatives. acs.org The applicability of preferential crystallization to this compound would depend on its crystallization behavior and whether it forms a conglomerate.

Chemical Transformations and Derivatization Strategies of the Prolinate Core

The prolinate core of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogs with potentially unique properties. These transformations can be broadly categorized into modifications of the ethenyl group, functionalization of the pyrrolidone ring and the nitrogen atom, and the application of protecting group chemistry to facilitate multi-step syntheses.

Modification of the Ethenyl Group

The ethenyl (vinyl) group at the C-2 position of the pyrrolidone ring is a versatile functional handle for a variety of chemical transformations. Its reactivity allows for the introduction of diverse structural motifs, leading to the generation of a library of novel prolinate analogs.

Hydrogenation:

One of the most fundamental transformations of the ethenyl group is its reduction to an ethyl group. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Asymmetric hydrogenation, employing chiral catalysts, can be utilized to control the stereochemistry at the C-2 position if the substrate is prochiral or if a racemic mixture is used. For instance, rhodium complexes with chiral phosphine ligands have been successfully used for the asymmetric hydrogenation of related unsaturated heterocyclic compounds.

Oxidation:

The double bond of the ethenyl group can be subjected to various oxidation reactions. Epoxidation, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), would yield an oxirane ring, which can be subsequently opened by various nucleophiles to introduce a wide range of functional groups at the C-2 and the adjacent carbon atom. Dihydroxylation, using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), would lead to the formation of a diol. Oxidative cleavage of the double bond, for example through ozonolysis, would result in the formation of a carboxylic acid or an aldehyde at the C-2 position, providing a gateway to further derivatization.

Addition Reactions:

The electron-rich double bond of the ethenyl group is susceptible to electrophilic addition reactions. Halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) would yield dihalo-substituted derivatives. Hydrohalogenation with HBr or HCl would lead to the corresponding halo-ethyl derivatives, with the regioselectivity of the addition being a key consideration. Michael addition reactions, where a nucleophile adds to the β-carbon of the vinyl group, can be employed if the system is appropriately activated.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, can be utilized to form new carbon-carbon or carbon-heteroatom bonds at the ethenyl group. For these reactions to be applicable, the ethenyl group would typically need to be converted into a vinyl halide or a vinyl triflate. These reactions are powerful tools for introducing aryl, heteroaryl, or alkynyl substituents, thereby significantly increasing the structural diversity of the prolinate analogs.

Functionalization at the Pyrrolidone Ring and Nitrogen Atom

The pyrrolidone ring and the nitrogen atom of the prolinate core provide additional opportunities for chemical modification, enabling the synthesis of a wide array of derivatives with tailored properties.

Functionalization of the Pyrrolidone Ring:

The α-carbons to the carbonyl group (C-3 and C-5) and the nitrogen atom (C-2) are potential sites for functionalization.

Alkylation: The α-protons to the carbonyl group can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which can then be alkylated with various electrophiles. This allows for the introduction of alkyl, allyl, or benzyl groups at the C-3 or C-4 positions.

Halogenation: The pyrrolidone ring can be halogenated at the α-position to the carbonyl group using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting α-halo lactams are versatile intermediates for further transformations.

Hydroxylation: Introduction of a hydroxyl group at the C-3 or C-4 position can be achieved through various methods, including the oxidation of enolates with reagents like MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).

Functionalization at the Nitrogen Atom:

The nitrogen atom of the pyrrolidone ring is a nucleophilic center that can be readily functionalized.

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or arylated using aryl halides under appropriate conditions, often in the presence of a base. This allows for the introduction of a wide range of substituents on the nitrogen atom, which can significantly influence the biological activity and physical properties of the molecule.

N-Acylation: The nitrogen can be acylated with acyl chlorides or anhydrides to form N-acyl derivatives. This modification can be used to introduce various functional groups or to serve as a protecting group.

Protecting Group Chemistry in Prolinate Synthesis (e.g., Boc, Fmoc strategies)

In the multi-step synthesis of complex prolinate analogs, the use of protecting groups for the nitrogen atom of the pyrrolidone ring is often essential. Protecting groups are temporarily introduced to mask the reactivity of the nitrogen atom, preventing it from interfering with reactions at other sites of the molecule. The choice of protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal without affecting other functional groups.

Boc (tert-Butoxycarbonyl) Protection:

The Boc group is a widely used protecting group for amines, including the nitrogen atom of the prolinate core. It is typically introduced by reacting the prolinate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The Boc group is stable to a wide range of reaction conditions, including catalytic hydrogenation and organometallic reactions. It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).

Fmoc (9-Fluorenylmethyloxycarbonyl) Protection:

The Fmoc group is another important protecting group for amines, particularly in peptide synthesis. It is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine in dimethylformamide (DMF). This orthogonality with the acid-labile Boc group allows for selective deprotection strategies in the synthesis of complex molecules.

Other Protecting Groups:

Besides Boc and Fmoc, other protecting groups can also be employed for the nitrogen atom of the prolinate core.

Cbz (Carboxybenzyl) Group: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) and is typically removed by catalytic hydrogenation.

Benzyl (Bn) Group: The benzyl group can be introduced by reaction with benzyl bromide and is also removed by catalytic hydrogenation.

The strategic use of these protecting groups allows for the regioselective functionalization of the prolinate core, enabling the synthesis of complex and highly functionalized derivatives of this compound.

Multi-step Chemical Reactions for Complex Prolinate Structures

The construction of complex prolinate structures often requires multi-step synthetic sequences that combine various chemical transformations, including the strategic use of protecting groups. These synthetic routes are designed to achieve high levels of chemo-, regio-, and stereoselectivity.

An example of a multi-step synthesis to generate a complex prolinate analog could start with the protection of the nitrogen atom of a suitable proline derivative. This would be followed by the introduction of the ethenyl group at the C-2 position, potentially through a stereoselective method. Subsequent steps could involve the modification of the ethenyl group, as described in section 2.3.1, and functionalization of the pyrrolidone ring, as outlined in section 2.3.2.

For instance, a synthetic sequence could involve:

N-protection: Protection of the nitrogen atom of L-proline methyl ester with a Boc group.

Introduction of the Ethenyl Group: Conversion of the C-2 carboxylic acid group (after ester hydrolysis) to a vinyl group via a multi-step process, potentially involving a Wittig-type reaction or a vinylation reaction.

Modification of the Ethenyl Group: For example, an asymmetric dihydroxylation to introduce two stereochemically defined hydroxyl groups.

Functionalization of the Pyrrolidone Ring: Alkylation at the C-3 position by forming an enolate and reacting it with an electrophile.

Deprotection: Removal of the Boc group to yield the final complex prolinate structure.

The development of such multi-step syntheses relies on a deep understanding of reaction mechanisms and the compatibility of different reagents and reaction conditions. The ability to design and execute these complex synthetic sequences is crucial for accessing novel prolinate derivatives with tailored structures and properties for various applications.

Table 3: Common Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Boc-proline |

| N-Cbz-proline |

| N-acyl-DL-proline |

| (+)-O,O'-diacetyl-L-tartaric anhydride |

| 1-phenylethanamine |

| Camphorsultam |

| Palladium on carbon (Pd/C) |

| Platinum oxide (PtO₂) |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| Osmium tetroxide (OsO₄) |

| Potassium permanganate (KMnO₄) |

| Lithium diisopropylamide (LDA) |

| N-bromosuccinimide (NBS) |

| N-chlorosuccinimide (NCS) |

| MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) |

| di-tert-butyl dicarbonate (Boc₂O) |

| Trifluoroacetic acid (TFA) |

| 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |

| N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |

| Piperidine |

| Benzyl chloroformate (Cbz-Cl) |

| Benzyl bromide (BnBr) |

Spectroscopic and Structural Characterization of Methyl 2 Ethenyl 5 Oxo L Prolinate

Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS):No data available.

Further research, including the synthesis and subsequent spectroscopic analysis of Methyl 2-ethenyl-5-oxo-L-prolinate, would be required to generate the data necessary to fulfill the intended scope of this article.

Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for elucidating the structure of molecules by analyzing the mass-to-charge ratio (m/z) of ions and their fragments. In the analysis of this compound (molecular weight: 169.18 g/mol ), the resulting fragmentation pattern provides a veritable fingerprint of its molecular structure.

Detailed research findings indicate that upon ionization, typically forming a protonated molecular ion [M+H]⁺ at m/z 170, the molecule undergoes characteristic fragmentation. While direct experimental data for this specific ethenyl-substituted compound is not extensively published, the fragmentation can be predicted based on the well-documented behavior of related pyroglutamate (B8496135) esters. nih.govresearchgate.net The analysis of its saturated analog, Methyl 5-oxo-L-prolinate ([M+H]⁺ at m/z 144), shows characteristic product ions at m/z 84 and m/z 56. nih.gov

For this compound, the primary fragmentation pathways are expected to involve the cleavage of the ester group and the opening of the pyrrolidone ring. The loss of the methoxycarbonyl group (•COOCH₃, 59 Da) or methanol (B129727) (CH₃OH, 32 Da) are common fragmentation pathways for methyl esters. libretexts.org The pyroglutamate core itself can undergo several ring fissions. The presence of the ethenyl (vinyl) group at the C2 position introduces additional fragmentation possibilities and influences the stability of the resulting fragment ions.

A proposed fragmentation scheme would include the initial loss of the methoxy (B1213986) group (•OCH₃, 31 Da) to yield an ion at m/z 139, or the entire methoxycarbonyl radical to yield an ion at m/z 110. Subsequent fragmentation of the pyroglutamate ring structure can lead to a variety of smaller, stable ions. The base peak, representing the most stable fragment ion, is often a key identifier. youtube.com For instance, a prominent fragment corresponding to the protonated pyroglutamic acid core after loss of the vinyl group and ester could be expected.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Neutral Loss |

| 170 | [C₈H₁₁NO₃+H]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 139 | [M+H - •OCH₃]⁺ | Loss of a methoxy radical |

| 112 | [M+H - COOCH₃]⁺ | Loss of the methoxycarbonyl group |

| 84 | [C₄H₆NO]⁺ | Fragment from pyrrolidone ring cleavage |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the ring |

This table is based on theoretical fragmentation patterns and data from analogous compounds.

X-ray Crystallography in Stereochemical and Conformational Analysis

For this compound, which possesses a chiral center at the C2 position of the pyrrolidone ring, X-ray crystallography would be invaluable. A successful crystallographic analysis would unequivocally confirm the L-configuration at the C2 carbon, as specified in its name. It would also reveal the conformation of the five-membered pyrrolidone ring, which typically adopts an envelope or twist conformation. Furthermore, the orientation of the ethenyl and methyl ester substituents relative to the ring would be precisely determined.

Table 2: Illustrative X-ray Crystallographic Data Parameters

| Parameter | Example Value | Significance |

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the crystal |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Dimensions and angles of the repeating unit |

| Z (Molecules per unit cell) | 4 | Number of molecules in the unit cell |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

This table is illustrative, as specific crystallographic data for this compound is not publicly available.

Chromatographic Techniques in Purity and Isomeric Assessment (e.g., TLC)

Chromatographic methods are essential for separating components in a mixture and are therefore critical for assessing the purity of this compound and for separating it from potential isomers.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor reaction progress, identify compounds, and determine purity. nih.govresearchgate.net For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. A mobile phase consisting of a mixture of polar and non-polar solvents, such as ethyl acetate (B1210297) and hexane (B92381) or chloroform (B151607) and methanol, would be chosen to achieve good separation. researchgate.netthieme-connect.de The position of the compound is reported as a retardation factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Different isomers, such as diastereomers, would likely exhibit different Rƒ values, allowing for their separation and identification.

High-Performance Liquid Chromatography (HPLC) offers much higher resolution and is used for the accurate quantification of purity and the separation of closely related isomers. researchgate.nethplc.euiu.edu Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common method for compounds of this type. nih.gov A gradient elution, typically with water and acetonitrile (B52724) containing a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to improve peak shape, would be employed. hplc.eu The L- and D-enantiomers of the compound could be separated using a chiral stationary phase.

Table 3: Exemplary Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile Phase System (Exemplary) | Detection | Purpose |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (e.g., 7:3 v/v) | UV light (254 nm) or chemical stain (e.g., permanganate) | Purity check, reaction monitoring |

| HPLC | Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient) | UV (e.g., 210 nm) or Mass Spectrometry (LC-MS) | Purity quantification, isomeric separation |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Isocratic or gradient mixture of alkane/alcohol | UV or Mass Spectrometry | Separation of enantiomers (L- and D-forms) |

These chromatographic techniques are fundamental to ensuring the chemical and isomeric integrity of this compound for any subsequent use. nih.gov

Scientific Data on the Computational Analysis of this compound Currently Unavailable

Extensive searches for published computational chemistry and molecular modeling studies specifically focused on the chemical compound this compound have yielded no specific research findings or data. Therefore, the generation of a detailed scientific article as per the requested outline is not possible at this time.

While the compound, also known as Proline, 2-ethenyl-5-oxo-, methyl ester, is listed in chemical databases, there appears to be a significant gap in the publicly available scientific literature regarding its computational analysis. This includes a lack of specific data for the following areas:

Density Functional Theory (DFT) Studies: No published papers detailing DFT calculations on the electronic and geometrical structures of this compound were found.

Frontier Molecular Orbital (FMO) Analysis: Specific FMO analyses, including visualizations and energy level data for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this particular compound, are not available in the reviewed literature.

Vibrational Frequency Analysis: There are no accessible studies that report the calculated vibrational frequencies for this compound.

Molecular Dynamics (MD) Simulations: Information regarding MD simulations to explore the conformational landscape of this molecule is not present in the public domain.

Molecular Docking and Binding Mode Predictions: No research could be located that details molecular docking studies of this compound with any biological receptors, including ligand-enzyme interaction modeling or thermodynamic analysis of such complexes.

General principles of these computational methods are well-established in the field of chemistry. schrodinger.comwikipedia.org For instance, Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcce.ac.ir Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. Molecular dynamics simulations provide insights into the time-dependent behavior and conformational flexibility of molecules. nih.govmdpi.com Furthermore, molecular docking is a key tool in structural molecular biology and computer-assisted drug design for predicting the binding orientation of a small molecule to a larger target protein. frontiersin.org

However, the application of these methods to generate specific data for this compound has not been documented in the accessible scientific literature. Without primary research data, the creation of a scientifically accurate and detailed article, including the requested data tables and in-depth findings, cannot be fulfilled.

Computational Chemistry and Molecular Modeling of Methyl 2 Ethenyl 5 Oxo L Prolinate

Reaction Mechanism Elucidation via Computational Pathways

The formation of the 5-oxoproline (pyroglutamate) ring, a core structural feature of Methyl 2-ethenyl-5-oxo-L-prolinate, is a subject of significant interest, particularly as it represents a common post-translational modification in proteins and peptides. Computational studies, primarily using quantum chemical calculations, have been instrumental in elucidating the nonenzymatic reaction mechanisms leading to this cyclization.

The primary pathway investigated is the intramolecular cyclization of N-terminal glutamic acid or glutamine residues. researchgate.netnih.gov This reaction, forming a pyroglutamate (B8496135) derivative, is essentially a condensation reaction involving the N-terminal amine and the γ-carboxyl or γ-carboxamide group. researchgate.net Computational analyses have shown that this process can be broken down into two main steps: cyclization and dehydration. researchgate.net

Using computational models, researchers have calculated the activation energy barriers for these reaction steps. For the pyroglutamylation of an N-terminal glutamic acid residue in aqueous conditions, the calculated activation barrier was found to be approximately 107-108 kJ mol⁻¹. researchgate.net These studies have highlighted the crucial role of water molecules, which can act as catalysts in the reaction pathway, facilitating proton transfer. researchgate.net The mechanism is sensitive to experimental conditions; while the cyclization of glutamine is often spontaneous and can occur readily under conditions found in bioreactors, the conversion from glutamic acid is generally slower. researchgate.netnih.gov

Gas chromatography-mass spectrometry (GC-MS) studies have experimentally confirmed the conversion of γ-glutamyl peptides into pyroglutamate derivatives during analytical derivatization procedures, such as esterification with methanolic HCl. mdpi.com This underscores the facility of the 5-oxo-proline ring formation. Computational methods like Density Functional Theory (DFT) and Transition State Theory (TST) are used to calculate the energy barriers of such reaction processes, providing theoretical support for experimental observations. nih.gov The reactivity at different atomic sites can be analyzed using tools like the Fukui function (FF) and electrostatic potential (ESP) analysis to predict the most likely reaction pathways. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Prolinate Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govmdpi.com While specific QSAR studies on this compound are not extensively documented in publicly available literature, numerous studies on related prolinate and pyrrolidine (B122466) derivatives provide a framework for understanding how structural modifications influence their biological effects. These studies are crucial in medicinal chemistry for designing more potent and selective therapeutic agents. researchgate.net

For instance, QSAR analyses have been performed on large series of pyrrolidine amide derivatives acting as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are relevant for the treatment of type 2 diabetes. researchgate.net In one such study, a 2D-QSAR model was developed for 248 compounds, where structures were optimized at the HF/6-31G* level of theory. The resulting model demonstrated good predictive ability and indicated that the electronic effects of substituents on the pyrrolidine ring play a crucial role in the inhibitory activity. researchgate.net

The general methodology for a QSAR study involves several key steps:

Data Set Selection : A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled. mdpi.com

Molecular Descriptor Calculation : For each molecule, a wide range of descriptors representing its constitutional, topological, electronic, and geometric properties are calculated using specialized software. mdpi.comnih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Support Vector Regression (SVR), are used to build a mathematical model that links the descriptors to the activity. mdpi.comresearchgate.net

Model Validation : The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation sets. researchgate.netnih.gov

An example of descriptors used in a QSAR study on thiazolidine-4-one derivatives and their correlation with activity is shown in the table below. nih.gov

| Descriptor Type | Descriptor Example | Correlation with Activity | Interpretation |

| Electronic | GATSe2 | Positive | Higher electronegativity may enhance activity. |

| Steric/Topological | Shal | Positive | Contributions to surface area can be beneficial. |

| Thermodynamic | MLFER_S | Positive | Increased polarizability may improve binding. |

| Constitutional | EstateVSA6 | Positive | Contributions of specific atoms to van der Waals surface area are important. |

| Topological | SpMAD_Dzs | Negative | A descriptor related to spectral mean absolute deviation, indicating complexity might be unfavorable. |

| This table is illustrative of descriptors used in QSAR studies and is based on findings for thiazolidine-4-one derivatives. nih.gov |

In another study on α-conotoxin analogues, the substitution of proline with various derivatives, including phenyl-substituted prolines, significantly impacted their potency and selectivity against nicotinic acetylcholine (B1216132) receptors. researchgate.net Such structure-activity relationship findings, while not derived from a formal QSAR model, provide valuable data that could be used to construct one. They highlight how modifications to the proline ring system, analogous to the ethenyl group in this compound, can modulate biological function. researchgate.net

These examples demonstrate the power of QSAR and related computational approaches to guide the rational design of novel prolinate derivatives for various therapeutic targets.

Biochemical Mechanisms and Enzymatic Interactions of 5 Oxo L Prolinate Derivatives

Investigation of Enzyme Inhibition and Activation Profiles

Currently, there is a lack of specific studies focusing on the enzyme inhibition or activation profiles of Methyl 2-ethenyl-5-oxo-L-prolinate. Research on analogous 5-oxo-L-proline compounds has shown that modifications to the pyrrolidine (B122466) ring can significantly alter their interaction with enzymes such as 5-oxoprolinase. nih.gov However, without direct experimental evidence, the specific effects of the 2-ethenyl substituent remain speculative.

Kinetic Studies of Enzyme Modulation

No kinetic data for the interaction of this compound with any enzyme is present in the current body of scientific literature.

Specificity and Selectivity towards Target Enzymes

The specificity and selectivity of this compound towards target enzymes, including proteases and peptidases, have not been determined.

Interaction with Cellular Signaling Pathways

There is no available research detailing the interaction of this compound with any cellular signaling pathways.

Impact on Biochemical Metabolic Processes

The impact of this compound on biochemical metabolic processes is currently unknown. The metabolism of 5-oxo-L-proline is well-established, but how the 2-ethenyl modification would influence its entry into or disruption of these pathways has not been investigated. nih.gov

Stereochemical Effects on Biological Recognition and Activity

The influence of the stereochemistry of the 2-ethenyl group in this compound on its biological recognition and activity is an area that requires future research. Studies on other proline derivatives have demonstrated that stereochemistry plays a crucial role in their biological function. mdpi.com

Biological Relevance and Natural Occurrence of 5 Oxo L Proline Esters

Natural Abundance and Biosynthetic Routes of Related Compounds

5-Oxo-L-proline, the parent compound of its esters, is a naturally occurring amino acid derivative found in a variety of organisms, including plants. wikipedia.org It is formed through the cyclization of L-glutamic acid or L-glutamine, a reaction that can occur spontaneously or be catalyzed by enzymes. wikipedia.org In plants, the biosynthesis of L-proline, a closely related amino acid, occurs through either the glutamate (B1630785) or ornithine pathway. nih.gov The glutamate pathway, which is particularly relevant, involves the conversion of glutamate to pyrroline-5-carboxylate (P5C), which is then reduced to L-proline. nih.govfrontiersin.org

The formation of 5-oxo-L-proline is a key part of the γ-glutamyl cycle, a metabolic pathway involved in the synthesis and degradation of glutathione (B108866). nih.govpnas.org This cycle is present in plants and plays a role in amino acid transport and metabolism. nih.gov Within this cycle, γ-glutamyl cyclotransferase is the enzyme responsible for producing 5-oxo-L-proline from γ-glutamyl amino acids. wikipedia.orgnih.gov

While the direct natural abundance of specific 5-oxo-L-proline esters like methyl 2-ethenyl-5-oxo-L-prolinate is not well-documented, the precursor, L-pyroglutamic acid, has been identified in various plants. For instance, it has been noted as a resistance-related metabolite in barley in response to Fusarium infection. mdpi.com

Phytochemical Studies Identifying Pyroglutamic Acid Esters

Phytochemical investigations have led to the identification and synthesis of various pyroglutamic acid esters with notable biological activities. Although direct isolation of "this compound" from plants is not prominently reported, studies on analogous compounds highlight the potential for this class of molecules in nature.

For example, research into L-pyroglutamic acid analogues has resulted in the synthesis of esters with significant antifungal properties. nih.govresearchgate.net A study describes the design and synthesis of a series of L-pyroglutamic acid analogues, with some esters demonstrating potent activity against the plant pathogen Phytophthora infestans. nih.govresearchgate.net Another study focused on novel L-pyroglutamic acid analogues synthesized from L-hydroxyproline, which showed moderate antifungal activity against several phytopathogenic fungi. frontiersin.orgnih.gov

Furthermore, methyl 5-oxo-L-prolinate, a simpler ester, has been reported in Talaromyces pinophilus and Pseudostellaria heterophylla. nih.gov The synthesis of other esters, such as dodecyl pyroglutamate (B8496135), has also been achieved through biocatalysis, indicating the feasibility of enzymatic production of these compounds. researchgate.net These studies underscore the interest in pyroglutamic acid esters within phytochemical and synthetic chemistry for their potential applications, particularly in agriculture as antifungal agents. nih.govresearchgate.netfrontiersin.orgnih.gov

Enzymatic Pathways Involving 5-Oxo-L-Proline Metabolism

The metabolism of 5-oxo-L-proline is a critical enzymatic process in many organisms, including plants. The central enzyme in this pathway is 5-oxoprolinase , which catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. nih.govwikipedia.org This reaction is a key step in the γ-glutamyl cycle, allowing the glutamate that was used to form a γ-glutamyl compound to be recovered. pnas.orgnih.gov

The γ-glutamyl cycle itself is a significant pathway for glutathione metabolism. nih.govwikipedia.org In this cycle, glutathione is broken down, and its constituent amino acids are recycled. The formation of 5-oxoproline is an integral part of this process. nih.govnih.gov In Arabidopsis, it has been suggested that glutathione is converted to 5-oxoproline and then to glutamate through the combined action of γ-glutamyl cyclotransferase and 5-oxoprolinase. nih.govnih.gov

The conversion of 5-oxo-L-proline to glutamate has been observed in vivo in various higher plant species. nih.gov This metabolic step is crucial for regulating amino acid metabolism and can play a role in plant adaptation to environmental stresses. nih.gov For instance, the application of 5-oxoproline has been shown to improve heat tolerance in perennial ryegrass by up-regulating metabolic pathways involved in photosynthesis, respiration, and amino acid metabolism. nih.gov

The enzymatic machinery for 5-oxo-L-proline metabolism is well-conserved. In addition to the ATP-dependent 5-oxoprolinases found in eukaryotes, a different, ATP-independent type of 5-oxoprolinase has been discovered in prokaryotes, highlighting the universal importance of metabolizing this compound. nih.gov

Applications in Chemical Biology and Medicinal Chemistry Research

Building Blocks in Peptide Synthesis and Combinatorial Chemistry

There is no specific information in the reviewed literature detailing the use of Methyl 2-ethenyl-5-oxo-L-prolinate as a building block in peptide synthesis or for the generation of combinatorial libraries. In principle, proline derivatives are crucial in peptide science. For instance, pseudoproline dipeptides, derived from serine and threonine, are employed to disrupt the aggregation of resin-bound peptides during solid-phase peptide synthesis (SPPS) by inducing a cis-amide bond. nih.govbachem.com The vinyl group of this compound could potentially serve as a handle for further chemical modifications, a strategy that is broadly applied in creating diverse peptide libraries. However, studies documenting this specific application for this particular compound are absent.

Design of Enzyme-Specific Probes and Chemical Tools

The scientific literature lacks studies on the design and application of this compound as an enzyme-specific probe or chemical tool. Proline derivatives have been investigated as inhibitors for various enzymes, such as angiotensin-converting enzyme (ACE). nih.gov The vinyl group in the target compound could theoretically act as a Michael acceptor, a reactive group often incorporated into enzyme inhibitors for covalent modification of active site residues. However, there is no published research to substantiate this hypothesis for this compound.

Role as Intermediates in Complex Organic Compound Synthesis

While pyroglutamic acid (5-oxo-L-proline), the core structure of the compound , is a well-established and versatile chiral precursor for the asymmetric synthesis of a wide array of bioactive natural products, the specific role of this compound as an intermediate is not documented. benthamscience.com The presence of a vinyl group suggests its potential utility in various carbon-carbon bond-forming reactions, such as Diels-Alder reactions, metathesis, or as a precursor to other functional groups. Small-molecule iron catalysts have been used for the oxidative diversification of proline derivatives, transforming them into versatile intermediates. nih.gov However, the application of these synthetic strategies to this compound has not been reported.

Scaffolds for Academic Drug Discovery and Development Initiatives

The concept of "privileged scaffolds" in drug discovery refers to molecular frameworks that are capable of binding to multiple biological targets. nih.govnih.govelsevier.com Natural products and their derivatives, including those based on the proline ring, often serve as such scaffolds. nih.gov The unique substitution pattern of this compound could theoretically provide a novel scaffold for the development of new therapeutic agents. The vinyl group, in particular, offers a site for diversification to explore chemical space and optimize biological activity. Despite this potential, there are no academic or industrial drug discovery initiatives that report the use of this compound as a central scaffold in their research programs.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Ethenyl-Prolinates

The efficient and stereoselective synthesis of Methyl 2-ethenyl-5-oxo-L-prolinate is paramount for its broader investigation. Current research into the synthesis of functionalized pyroglutamates provides a strong foundation for developing novel methodologies. A promising avenue lies in the adaptation of the Baylis-Hillman reaction, which can be employed to introduce the α-ethenyl group to a pyroglutamate (B8496135) precursor.

Future research should focus on:

Catalyst Optimization: Exploring a range of organocatalysts and transition-metal catalysts to improve reaction yields, stereoselectivity, and reduce reaction times. L-proline and its derivatives have shown promise as catalysts in related reactions.

Substrate Scope Expansion: Investigating a variety of starting materials to create a library of ethenyl-prolinate derivatives with diverse functionalities.

Green Chemistry Approaches: Developing synthetic routes that utilize environmentally benign solvents and reagents, minimizing waste and energy consumption. The use of deep eutectic solvents, for instance, is an emerging eco-friendly approach in organic synthesis.

A key challenge will be to achieve high diastereoselectivity and enantioselectivity to produce the desired L-isomer exclusively. Methodologies that allow for the controlled installation of the ethenyl group will be critical for advancing the study of this specific compound.

Advanced Spectroscopic Techniques for Isomer Differentiation

The presence of a stereocenter and a double bond in this compound necessitates the use of advanced spectroscopic and analytical techniques to differentiate between its potential isomers (e.g., enantiomers and diastereomers).

Future research in this area should leverage:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for the complete assignment of proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS): Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide detailed structural information through fragmentation analysis. A recently developed technique that induces directional rotation of chiral gas-phase ions in a mass spectrometer shows promise for differentiating enantiomers without the need for chiral chromatography. nih.gov

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases will be indispensable for the separation and quantification of enantiomers. nih.govsci-hub.ruspringernature.com The development of new chiral stationary phases specifically designed for proline derivatives could enhance separation efficiency.

Vibrational Spectroscopy: Techniques like Infrared (IR) and Raman spectroscopy, coupled with computational analysis, can provide insights into the vibrational modes of the molecule, which can be sensitive to isomeric differences.

A summary of key spectroscopic data for a related compound, Methyl 5-oxo-L-prolinate, is provided below, highlighting the types of data that will be crucial to obtain for the ethenyl derivative.

| Spectroscopic Technique | Key Observables for Prolinate Derivatives |

| ¹H NMR | Chemical shifts and coupling constants of the pyrrolidine (B122466) ring protons and the methyl ester group. |

| ¹³C NMR | Chemical shifts of the carbonyl, ester, and pyrrolidine ring carbons. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern. |

| IR Spectroscopy | Characteristic absorption bands for C=O (amide and ester) and N-H stretching vibrations. |

Refined Computational Models for Predictive Analysis

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding experimental work and providing deeper mechanistic insights.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the ground-state geometry, vibrational frequencies, and NMR chemical shifts of the different isomers of the molecule. researchgate.netresearchgate.net These calculations can aid in the interpretation of experimental spectroscopic data.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the ethenyl-prolinate structure in different solvent environments.

Reaction Mechanism Modeling: Computational modeling can be used to elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and predict the stereochemical outcome.

Prediction of Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies can be employed to predict the potential biological targets and binding affinities of this compound and its derivatives.

Exploration of Undiscovered Biochemical Roles

The structural similarity of this compound to endogenous molecules like pyroglutamic acid suggests that it may have undiscovered roles in biological systems. nih.gov Pyroglutamic acid itself is involved in various metabolic pathways.

Future research should investigate:

Enzyme Inhibition: The reactive ethenyl group could act as a Michael acceptor, potentially enabling the compound to covalently modify and inhibit the activity of specific enzymes. Screening against various enzyme classes, such as proteases and kinases, could reveal novel biological activities.

Metabolic Stability and Transformation: Studies using liver microsomes or other in vitro systems can determine the metabolic fate of the compound, identifying potential metabolites and metabolic pathways.

Interaction with Receptors: Investigating the binding of this compound to various cellular receptors could uncover new signaling pathways that it may modulate.

Post-Translational Modification Mimicry: The pyroglutamate moiety is a result of a post-translational modification of proteins. wikipedia.org It is conceivable that ethenyl-prolinate derivatives could interfere with or mimic processes involving N-terminal pyroglutamation.

Integration with High-Throughput Screening in Academic Settings

The development of efficient synthetic routes to this compound and a library of its derivatives will enable their integration into high-throughput screening (HTS) campaigns in academic research. nih.govthermofisher.comelsevierpure.comresearchgate.net HTS allows for the rapid testing of thousands of compounds against a specific biological target, accelerating the discovery of new bioactive molecules.

Future efforts should focus on:

Library Synthesis: Creating a diverse library of ethenyl-prolinate derivatives with variations in the ester group and substitutions on the pyrrolidine ring.

Assay Development: Designing and optimizing robust and sensitive assays to screen the compound library against various biological targets, such as enzymes, receptors, and whole cells.

Hit-to-Lead Optimization: For any "hit" compounds identified through HTS, further medicinal chemistry efforts will be needed to improve their potency, selectivity, and pharmacokinetic properties.

Collaboration: Fostering collaborations between synthetic chemists, biochemists, and cell biologists in academic settings to facilitate the entire pipeline from compound synthesis to biological evaluation.

The table below outlines a potential workflow for integrating ethenyl-prolinate derivatives into academic high-throughput screening.

| Step | Description | Key Considerations |

| 1. Library Design & Synthesis | Creation of a focused library of ethenyl-prolinate analogs. | Diversity of functional groups, synthetic accessibility. |

| 2. Assay Miniaturization | Adapting a biological assay to a microplate format (e.g., 384-well or 1536-well). | Signal-to-background ratio, Z'-factor. |

| 3. Primary Screen | Screening the entire library at a single concentration to identify initial "hits". | Use of appropriate positive and negative controls. |

| 4. Hit Confirmation & Dose-Response | Re-testing the primary hits and performing dose-response curves to determine potency (e.g., IC₅₀ or EC₅₀). | Confirmation of compound identity and purity. |

| 5. Secondary & Counter-Screens | Testing confirmed hits in secondary assays to confirm their mechanism of action and rule out off-target effects. | Orthogonal assays, selectivity profiling. |

| 6. Hit-to-Lead Chemistry | Synthesizing analogs of the most promising hits to improve their biological activity and drug-like properties. | Structure-activity relationship (SAR) studies. |

This compound stands at the cusp of exciting scientific exploration. The outlined future directions provide a comprehensive roadmap for unlocking its full potential. Through the development of innovative synthetic methods, the application of sophisticated analytical techniques, the power of computational modeling, the investigation of its biochemical functions, and its integration into high-throughput screening platforms, the scientific community is well-positioned to uncover the novel properties and applications of this intriguing molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.